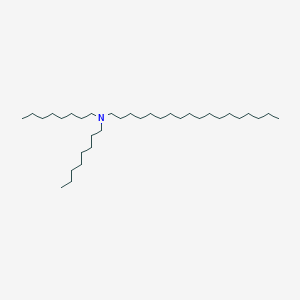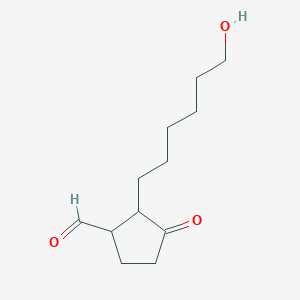
Glycyl-L-tyrosyl-L-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-tyrosyl-L-valinamide is a tripeptide composed of glycine, tyrosine, and valine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and cell culture media. The presence of tyrosine, an essential amino acid, makes it particularly valuable for protein synthesis and cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-valinamide typically involves the stepwise coupling of the amino acids glycine, tyrosine, and valine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The final deprotection step yields the desired tripeptide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-tyrosyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds, although these are less common.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed, though care must be taken to avoid over-reduction.
Substitution: Nucleophiles like amines or thiols can react with the amino or hydroxyl groups under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while nucleophilic substitution can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Glycyl-L-tyrosyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Serves as a substrate in enzymatic studies to understand protein synthesis and degradation.
Medicine: Investigated for its potential therapeutic effects, including its role in cell signaling and metabolism.
Mecanismo De Acción
The mechanism of action of Glycyl-L-tyrosyl-L-valinamide involves its interaction with cellular enzymes and receptors. The tyrosine residue can be phosphorylated by kinases, playing a crucial role in signal transduction pathways. This phosphorylation event can activate or inhibit various downstream targets, influencing cellular processes such as growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-tyrosine: A dipeptide with similar solubility-enhancing properties.
L-prolyl-L-tyrosine: Another dipeptide that shows higher ATP availability in cell cultures.
L-tyrosyl-L-valine: A dipeptide with comparable metabolic effects.
Uniqueness
Glycyl-L-tyrosyl-L-valinamide is unique due to its tripeptide structure, which combines the properties of glycine, tyrosine, and valine. This combination enhances its solubility, stability, and bioavailability, making it a valuable compound for various applications .
Propiedades
Número CAS |
54604-43-2 |
|---|---|
Fórmula molecular |
C16H24N4O4 |
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N4O4/c1-9(2)14(15(18)23)20-16(24)12(19-13(22)8-17)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,17H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t12-,14-/m0/s1 |
Clave InChI |
DVWGFJLUTSGAIM-JSGCOSHPSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


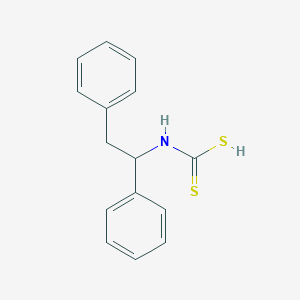

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
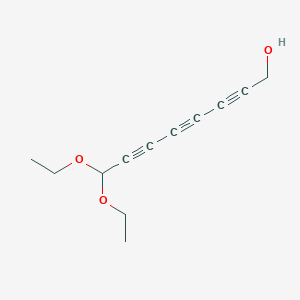
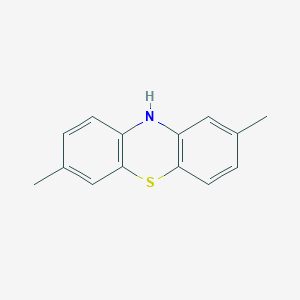
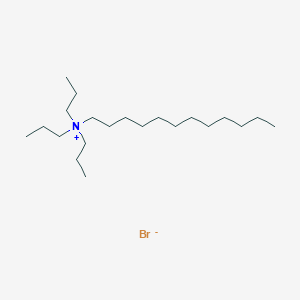
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
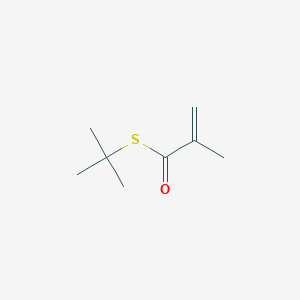
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)

![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
